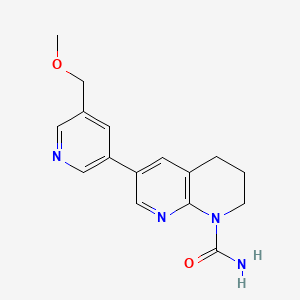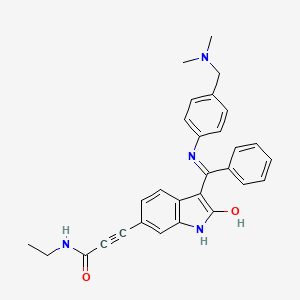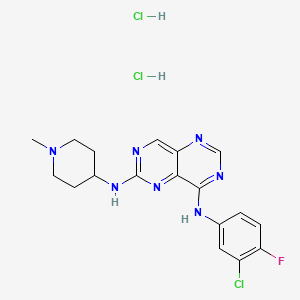![molecular formula C28H40N2O6 B606171 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate CAS No. 1476737-97-9](/img/structure/B606171.png)
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate
Übersicht
Beschreibung
This compound is a derivative of bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), which is a prominent strained-alkyne scaffold in chemical biology . It’s a PEG derivative containing two BCN groups. The compound is useful in strain-promoted copper-free azide-alkyne click chemistry reactions . This strained cyclooctyne will react with azide functionalized compounds or biomolecules without the need for a copper catalyst to result in a stable triazole linkage .
Synthesis Analysis
The synthesis of an oxidized analogue – BCN acid – has been described, which yields more stable derivatives than the classically encountered carbamates via facile functionalization amide bond formation .Molecular Structure Analysis
The empirical formula of the compound is C28H40N2O6. The molecular weight is 500.64.Chemical Reactions Analysis
The compound is used in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts with azide functionalized compounds or biomolecules without the need for a copper catalyst to result in a stable triazole linkage .Physical And Chemical Properties Analysis
The compound should be stored at -20°C . The SMILES string and InChI key are provided for further analysis .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“Bis-PEG2-endo-BCN” is a PEG derivative containing two BCN groups . It has a molecular weight of 500.64 and a density of 1.2g/cm3 . The compound is typically stored at -20°C and protected from light .
Synthesis and Availability
This compound is available for purchase from various chemical suppliers . It is typically sold in quantities ranging from 50mg to 250mg .
Use in Click Chemistry
“Bis-PEG2-endo-BCN” is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . The BCN groups in the compound can react with azide-tagged biomolecules .
Use as a Crosslinker
“Bis-PEG2-endo-BCN” can act as a crosslinker in bioconjugation, a process that involves attaching two or more biomolecules together . The compound contains an NHS ester group, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Use in Drug Delivery
The hydrophilic PEG spacer in “Bis-PEG2-endo-BCN” increases solubility in aqueous media . This property makes it useful in drug delivery, as it can help to improve the solubility and stability of therapeutic agents .
Use in Bioimaging
“Bis-PEG2-endo-BCN” can be used in bioimaging applications. The compound can be used to label biomolecules with fluorescent tags, allowing them to be visualized under a microscope .
Use in Material Science
“Bis-PEG2-endo-BCN” can also find applications in material science. The compound can be used in the synthesis of polymers and hydrogels with tunable properties .
Future Research Directions
Given its versatile reactivity and biocompatibility, “Bis-PEG2-endo-BCN” is likely to find even more applications in the future. Potential areas of interest could include tissue engineering, nanotechnology, and the development of novel therapeutic strategies .
Wirkmechanismus
Target of Action
Bis-PEG2-endo-BCN, also known as 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the antibodies in the ADCs are designed to bind to .
Mode of Action
The compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient and selective formation of a stable triazole linkage . This enables the attachment of the drug to the antibody in the ADC, allowing the drug to be specifically delivered to cells expressing the target antigen .
Biochemical Pathways
The exact biochemical pathways affected by Bis-PEG2-endo-BCN would depend on the specific drug being delivered by the ADC. Once the ADC binds to the target antigen on the cell surface, it is typically internalized into the cell where the drug can exert its effects .
Pharmacokinetics
The pharmacokinetics of Bis-PEG2-endo-BCN would largely be determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC would depend on factors such as the properties of the antibody and the drug, as well as the linker connecting them . The hydrophilic PEG spacer in Bis-PEG2-endo-BCN increases solubility in aqueous media , which could potentially enhance the bioavailability of the ADC.
Result of Action
The molecular and cellular effects of Bis-PEG2-endo-BCN are primarily related to its role in facilitating the delivery of drugs to target cells via ADCs . The specific effects would therefore depend on the action of the drug being delivered. For example, if the drug is a cytotoxic agent, the result could be the death of the target cells .
Action Environment
The action of Bis-PEG2-endo-BCN and the ADCs it is part of can be influenced by various environmental factors. For example, the presence of the target antigen on the cell surface is necessary for the ADC to bind and be internalized . Additionally, factors such as pH and the presence of reducing agents can potentially influence the stability and efficacy of the ADC .
Zukünftige Richtungen
The compound has potential applications in chemical biology, particularly in the development of responsive HA-based physical hydrogels with tunable properties . Its use in strain-promoted copper-free azide-alkyne click chemistry reactions opens up possibilities for its use in bioconjugation, drug delivery, and materials science .
Eigenschaften
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHVKOYJUQOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG2-endo-BCN | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)


![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)




